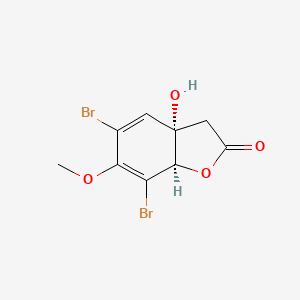
aeroplysinin-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-Aeroplysinin 2 is a brominated compound derived from marine sponges, particularly from the genus Aplysina. It has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure and bioactivity make it a valuable subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-Aeroplysinin 2 typically involves bromination reactions starting from simpler organic precursors. One common synthetic route includes the bromination of a phenolic compound followed by cyclization to form the characteristic brominated ring structure. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of (±)-Aeroplysinin 2 is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic organic chemistry may pave the way for more efficient industrial-scale production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-Aeroplysinin 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the brominated rings to less oxidized forms.
Substitution: Bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions include various brominated and non-brominated derivatives, each with distinct biological activities.
Wissenschaftliche Forschungsanwendungen
1. Antitumor Activity
Research indicates that Aeroplysinin-2 exhibits significant antitumor properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For instance, it has shown cytotoxic effects against HeLa cells, a cervical cancer cell line, suggesting its potential as an anticancer agent .
Case Study: Pheochromocytoma Cells
A study focused on the effects of this compound on pheochromocytoma cells revealed that the compound significantly reduced cell viability and spheroid growth. The mechanism appears to involve downregulation of integrin β1, which is crucial for cell adhesion and migration . This suggests that this compound could be developed into a treatment for metastatic tumors.
| Cell Line | EC50 (µM) | Effect Observed |
|---|---|---|
| HeLa | 10–11 | Cytotoxicity observed |
| Pheochromocytoma Cells | 5–10 | Inhibition of spheroid growth |
2. Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound's ability to disrupt bacterial membranes contributes to its efficacy as an antibiotic .
Pharmacological Potential
The pharmacological applications of this compound extend beyond oncology and antimicrobial activity. Its anti-inflammatory properties have also been investigated, with findings suggesting that it may inhibit key inflammatory pathways involved in chronic diseases .
Table: Summary of Biological Activities
| Activity Type | Target/Pathway | Effect |
|---|---|---|
| Antitumor | Cancer cell proliferation | Inhibition observed |
| Antimicrobial | Bacterial membranes | Disruption leads to cell death |
| Anti-inflammatory | Inflammatory pathways | Inhibition of inflammatory markers |
Wirkmechanismus
The mechanism of action of (±)-Aeroplysinin 2 involves its interaction with cellular components, leading to various biological effects. The compound targets specific enzymes and proteins, disrupting cellular processes and leading to cell death in microbial and cancer cells. The exact molecular pathways are still under investigation, but its ability to induce apoptosis and inhibit cell proliferation is well-documented.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aeroplysinin 1: Another brominated compound from the same genus with similar biological activities.
Bromotyrosine derivatives: A class of compounds with structural similarities and comparable bioactivities.
Uniqueness
(±)-Aeroplysinin 2 stands out due to its specific brominated structure and the range of biological activities it exhibits. Its unique combination of antimicrobial, anti-inflammatory, and anticancer properties makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
37676-85-0 |
|---|---|
Molekularformel |
C9H8Br2O4 |
Molekulargewicht |
339.96 g/mol |
IUPAC-Name |
(3aS,7aR)-5,7-dibromo-3a-hydroxy-6-methoxy-3,7a-dihydro-1-benzofuran-2-one |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-4(10)2-9(13)3-5(12)15-8(9)6(7)11/h2,8,13H,3H2,1H3/t8-,9+/m0/s1 |
InChI-Schlüssel |
ZIWGLWRAFFMGTG-DTWKUNHWSA-N |
SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
Isomerische SMILES |
COC1=C([C@H]2[C@](CC(=O)O2)(C=C1Br)O)Br |
Kanonische SMILES |
COC1=C(C2C(CC(=O)O2)(C=C1Br)O)Br |
Synonyme |
aeroplysinin-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















